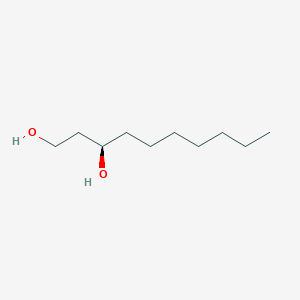

(R)-1,3-decanediol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H22O2 |

|---|---|

Molecular Weight |

174.28 g/mol |

IUPAC Name |

(3R)-decane-1,3-diol |

InChI |

InChI=1S/C10H22O2/c1-2-3-4-5-6-7-10(12)8-9-11/h10-12H,2-9H2,1H3/t10-/m1/s1 |

InChI Key |

ANWMPOLHSRXCNH-SNVBAGLBSA-N |

Isomeric SMILES |

CCCCCCC[C@H](CCO)O |

Canonical SMILES |

CCCCCCCC(CCO)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 1,3 Decanediol

Chemical Enantioselective Synthesis Approaches

The chemical synthesis of (R)-1,3-decanediol leverages asymmetric reactions that introduce chirality in a controlled manner. Key strategies include the stereoselective reduction of prochiral precursors and transformations mediated by chiral catalysts.

Asymmetric Reduction Strategies for Chiral Induction

A primary strategy for synthesizing chiral 1,3-diols involves the asymmetric reduction of a precursor molecule, typically a β-hydroxy ketone or a β-keto ester. sctunisie.orgnih.gov This approach establishes the two stereogenic centers of the diol with high levels of control.

One efficient method begins with the asymmetric hydrogenation of an achiral β-keto ester, such as ethyl 3-oxodecanoate. sctunisie.org This initial reduction, often performed using a chiral diphosphine-ruthenium catalyst, stereoselectively creates a β-hydroxy ester with a defined absolute configuration at the C3 hydroxyl group. sctunisie.org Subsequent reduction of the ester group, commonly with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), furnishes the final 1,3-diol without affecting the newly created stereocenter. sctunisie.org

Alternatively, a diastereoselective reduction of an already enantioenriched β-hydroxy ketone serves as a direct route to the desired 1,3-diol. acs.orgnih.gov For example, an (R)-configured β-hydroxy ketone can be reduced to yield the corresponding (R,R)- or (R,S)-1,3-diol. The stereochemical outcome of this second reduction is dependent on the choice of catalyst and reaction conditions. mdpi.com The Narasaka-Prasad reduction, which uses a boron chelating agent like Et₂BOMe under cryogenic conditions, is a well-established method for achieving high syn-diastereoselectivity in the reduction of β-hydroxyketones. nih.govresearchgate.net More economical and operationally simpler methods, such as ruthenium-mediated hydrogenation, have been developed to achieve high anti-diastereoselectivity. acs.org

| Precursor Type | Reduction Method | Reagent/Catalyst | Key Feature | Citation |

| β-Keto Ester | Asymmetric Hydrogenation | Chiral Ruthenium-Diphosphine | Sets initial stereocenter with high ee (>99%). | sctunisie.org |

| β-Hydroxy Ketone | Diastereoselective Reduction | Narasaka-Prasad (Et₂BOMe) | Provides high syn-selectivity. | nih.govresearchgate.net |

| β-Hydroxy Ketone | Catalytic Hydrogenation | RuCl₃/PPh₃ | Provides high anti-selectivity. | acs.org |

Chiral Catalyst-Mediated Transformations

The success of asymmetric reduction strategies hinges on the use of sophisticated chiral catalysts. sioc-journal.cn Transition metal complexes, particularly those based on ruthenium, are highly effective for the asymmetric hydrogenation of the ketone functional group in 1,3-dicarbonyl or β-hydroxy ketone precursors. sioc-journal.cnajchem-b.com

Ruthenium complexes incorporating chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are widely used. sctunisie.orgacs.org For instance, a [Ru(p-cymene)-(R)-BINAP)]Cl catalyst can effectively hydrogenate β-keto esters to the corresponding (R)-β-hydroxy esters with excellent enantiomeric excess (ee). acs.org Similarly, atropisomeric diphosphine/ruthenium complexes have demonstrated the ability to produce β-hydroxy esters in high yields and with ee's up to 99% under mild conditions, including atmospheric pressure. sctunisie.org

Another significant class of catalysts is used in asymmetric transfer hydrogenation (ATH), which uses a hydrogen donor like a formic acid/triethylamine (HCOOH/NEt₃) mixture instead of H₂ gas. organic-chemistry.org Ruthenium complexes containing N-sulfonylated 1,2-diamine ligands, such as (η⁶-mesitylene)RuCl(TsDPEN), are powerful catalysts for this transformation. ajchem-b.comorganic-chemistry.org These catalysts have been successfully applied to the reduction of 1,3-diketones, providing chiral 1,3-diols with rapid reaction times and excellent enantioselectivity, often exceeding 99% ee. organic-chemistry.org A notable advantage of some ATH protocols is the ability to perform them mechanochemically (via ball-milling), which eliminates the need for bulk organic solvents. organic-chemistry.org

| Catalyst | Ligand Type | Transformation | Key Advantage | Citation |

| [Ru(p-cymene)-(R)-BINAP)]Cl | Diphosphine | Asymmetric Hydrogenation | High enantioselectivity for β-keto esters. | acs.org |

| (η⁶-mesitylene)RuCl(TsDPEN) | N-sulfonylated diamine | Asymmetric Transfer Hydrogenation | Excellent ee (>99%); applicable in solvent-free mechanochemical synthesis. | organic-chemistry.org |

| RuCl₃/PPh₃ | Achiral Monophosphine | Diastereoselective Hydrogenation | Economical; high anti-selectivity for β-hydroxy ketones. | acs.org |

Multi-Step Chiral Pool Syntheses

Chiral pool synthesis provides a pathway to enantiomerically pure compounds by starting with readily available natural products such as amino acids, sugars, or hydroxy acids. While a specific documented synthesis of this compound from the chiral pool is not prominent in the literature, established chemical principles allow for the design of a plausible synthetic route.

A hypothetical synthesis could commence from a C4 chiral building block like (R)-malic acid. The synthetic sequence would involve protecting the existing hydroxyl and carboxyl groups, followed by a selective reduction of one carboxyl group to an aldehyde. This aldehyde could then undergo a Wittig-type reaction with a C6 phosphonium (B103445) ylide (derived from 1-bromohexane) to construct the C10 carbon backbone. Subsequent hydrogenation of the resulting double bond, followed by reduction of the remaining carbonyl functional group and deprotection, would yield the target 1,3-decanediol (B14165000). The stereochemistry at C3 would be predetermined by the starting material, while the stereochemistry at C1 would be established during the final reduction step, which could be controlled through diastereoselective methods.

Another advanced strategy involves the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA reaction). nih.gov This method can be used to synthesize γ-chiral alcohols from terminal alkenes. nih.gov For example, a protected ω-alkene-1-ol could undergo the ZACA reaction to produce a chiral α,ω-dioxyfunctional intermediate with high enantiomeric purity (after kinetic resolution), which can then be converted to the target structure through cross-coupling reactions. nih.gov

Biocatalytic and Chemo-Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of isolated enzymes or whole-cell systems for producing chiral 1,3-diols takes advantage of the inherent stereospecificity of biological catalysts. nih.gov

Enzyme-Catalyzed Asymmetric Synthesis of Diols

Isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are exceptionally effective for the asymmetric synthesis of chiral diols. mdpi.comresearchgate.net These enzymes catalyze the reduction of a ketone to a secondary alcohol with high enantioselectivity. unipd.it In a chemo-enzymatic approach, a β-hydroxy ketone precursor is first synthesized chemically, often via an aldol (B89426) reaction, and then the ketone moiety is stereoselectively reduced using an enzyme. mdpi.com

This strategy allows for the synthesis of all four possible stereoisomers of a 1,3-diol by carefully selecting the enantiomer of the starting β-hydroxy ketone and the stereochemical preference of the ADH. mdpi.com For instance, an (S)-selective ADH from Rhodococcus sp. can reduce a β-hydroxy ketone to the corresponding (1R,3S)-1,3-diol with high yield and diastereoselectivity. mdpi.com Conversely, using an (R)-selective ADH from Lactobacillus kefir can produce the (1S,3R)-1,3-diol. mdpi.com

A study on the metabolism of researchgate.net-gingerol, which possesses a 5-hydroxydecan-3-one structure, showed that carbonyl reductase activity in rat liver preparations could stereospecifically reduce the ketone to produce diastereomers of the corresponding 1,3-diol ( researchgate.net-gingerdiol). nih.gov This demonstrates the inherent capability of enzymes to act on C10 β-hydroxy ketone substrates.

| Enzyme Type | Source Organism | Transformation | Selectivity | Citation |

| Alcohol Dehydrogenase (ADH) | Rhodococcus sp. | Reduction of β-hydroxy ketone | (S)-selective, yielding anti-diol | mdpi.com |

| Alcohol Dehydrogenase (ADH) | Lactobacillus kefir | Reduction of β-hydroxy ketone | (R)-selective, yielding syn-diol | mdpi.com |

| Carbonyl Reductase | Rat Liver | Reduction of 5-hydroxydecan-3-one derivative | Stereospecific, yielding diastereomeric 1,3-diols | nih.gov |

Whole-Cell Biotransformations for Chiral 1,3-Diol Production

Employing whole microbial cells as biocatalysts provides a practical and cost-effective method for chiral 1,3-diol production, as it circumvents the need for enzyme purification and can include inherent cofactor regeneration systems. researchgate.nettandfonline.com

Baker's yeast (Saccharomyces cerevisiae) is a classic and readily available whole-cell biocatalyst for the reduction of β-hydroxy ketones to 1,3-diols. researchgate.net These reactions are noted for being enantiospecific and generally exhibit good diastereoselectivity. researchgate.net Other yeasts, such as Rhodotorula rubra, have also been successfully used in the bioreduction of β-hydroxy ketones, affording (S,S)-diols with up to 99% ee and high diastereomeric excess (de) for the anti isomer. d-nb.info

Recombinant Escherichia coli cells engineered to overexpress specific enzymes are also powerful tools. mdpi.com For example, E. coli cells co-expressing an ADH for the reduction and a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration can efficiently convert substrates at high concentrations. mdpi.comunipd.it This approach combines the high selectivity of a specific enzyme with the robustness of a whole-cell system.

| Biocatalyst | Substrate Type | Product Stereochemistry | Key Features | Citation |

| Baker's Yeast (S. cerevisiae) | β-Hydroxy Ketones | Enantiospecific diols | Readily available, good diastereoselectivity. | researchgate.net |

| Rhodotorula rubra | β-Hydroxy Ketones | (S,S)-anti-diols | High ee (up to 99%) and de (up to 99%). | d-nb.info |

| Recombinant E. coli | β-Hydroxy Ketones | Dependent on expressed ADH | High substrate loading, internal cofactor regeneration. | mdpi.comunipd.it |

Deracemization and Stereoinversion Methodologies for Chiral Diols

Deracemization is a powerful synthetic strategy that converts a racemic mixture into a single, enantiomerically pure product, theoretically allowing for a 100% yield, thereby overcoming the 50% yield limitation of traditional kinetic resolution. rug.nl This is often achieved through a stereoinversion process where the unwanted enantiomer is converted into the desired one. researchgate.net

A prominent approach is the use of whole-cell biocatalytic cascades that perform a stereoinverting deracemization. While developed for analogous short-chain diols, the principles are directly applicable to this compound. A highly effective deracemization of racemic 1,3-butanediol (B41344) to produce (R)-1,3-butanediol has been demonstrated using a dual-microorganism system. nih.gov This cascade involves two key steps:

Enantioselective Oxidation : The first microorganism, Candida parapsilosis, selectively oxidizes the (S)-enantiomer of the diol into the corresponding β-hydroxyketone (4-hydroxy-2-butanone). nih.gov

Asymmetric Reduction : The second microorganism, Pichia kudriavzevii, then reduces the intermediate ketone with high stereoselectivity to the desired (R)-enantiomer of the diol. nih.gov

This concurrent oxidation-reduction cascade effectively acts as a stereoinversion pathway for the (S)-enantiomer. Under optimized conditions for the synthesis of (R)-1,3-butanediol, this method converted a 20 g/L solution of the racemate into 16.67 g/L of the (R)-product, achieving an 83.3% yield and an exceptional enantiomeric excess (ee) of over 99%. nih.gov

Alternative strategies combine enzymatic resolution with chemical stereoinversion. For instance, a lipase (B570770) can selectively acylate one enantiomer, after which the remaining unreacted alcohol can undergo a stereoinversion reaction, such as the Mitsunobu reaction, to produce the opposite enantiomer. researchgate.net Furthermore, innovative biocatalytic "hydrogen-borrowing" cascades represent a cutting-edge method for the stereoconversion of racemic alcohols into single chiral amines or for the deracemization of the alcohols themselves. acs.org These methodologies showcase the potential for highly efficient and selective production of enantiopure diols like this compound.

Comparative Analysis of Synthetic Efficiency and Enantioselectivity

The production of enantiopure this compound can be approached through several advanced synthetic routes, primarily divided into chemo-catalytic and biocatalytic methods. The efficiency and enantioselectivity of these methods are critical metrics for their practical application.

Chemo-Catalytic Asymmetric Hydrogenation: This method typically involves the reduction of a prochiral β-keto ester, such as methyl 3-oxodecanoate, using a transition metal catalyst complexed with a chiral ligand. Ruthenium-based catalysts, particularly with ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are well-established for this transformation. google.com For the analogous synthesis of (R)-1,3-butanediol from methyl acetoacetate, Ru-BINAP catalyst systems have demonstrated the ability to produce the diol with very high enantiomeric excess (99.2% ee), although selectivity for the diol over the intermediate hydroxy ester can be a challenge. chemicalbook.com This approach offers the advantages of high turnover numbers and well-understood mechanisms but often requires high pressures of hydrogen gas and expensive, air-sensitive catalysts.

Biocatalytic Methods: Biocatalysis offers high selectivity under mild reaction conditions.

Asymmetric Reduction: The direct, single-step reduction of a β-hydroxyketone (e.g., 1-hydroxydecan-3-one) using a selected microorganism or isolated enzyme (a ketoreductase) is a highly effective route. In the synthesis of (R)-1,3-butanediol, Pichia kudriavzevii QC-1 converted 4-hydroxy-2-butanone (B42824) to the target diol with a 93.2% yield and over 99% ee. nih.gov

Deracemization Cascade: As detailed in section 2.2.3, this whole-cell cascade approach provides high enantiopurity from an inexpensive racemic starting material. The reported 83.3% yield and >99% ee for (R)-1,3-butanediol synthesis highlight the potential of this method for producing the decanediol analogue. nih.gov

The following table provides a comparative overview of these synthetic methodologies, using data from the closely related synthesis of (R)-1,3-butanediol as a benchmark.

| Synthetic Method | Catalyst / Microorganism | Substrate | Yield | Enantioselectivity (ee%) | Reference |

|---|---|---|---|---|---|

| Deracemization Cascade | Candida parapsilosis & Pichia kudriavzevii | rac-1,3-Butanediol | 83.3% | >99% | nih.gov |

| Asymmetric Reduction | Pichia kudriavzevii QC-1 | 4-Hydroxy-2-butanone | 93.2% | >99% | nih.gov |

| Asymmetric Hydrogenation | RuCl₃ / (R)-BINAP / Diamine | Methyl acetoacetate | 8.8% (diol selectivity) | 99.2% | chemicalbook.com |

This comparison illustrates that while chemo-catalysis can achieve excellent enantioselectivity, biocatalytic methods, particularly deracemization and direct asymmetric reduction, often provide superior yields and selectivity under more favorable reaction conditions.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Use of Biocatalysts: The most significant green advancement in diol synthesis is the use of enzymes and whole-cell biocatalysts. These catalysts operate under mild conditions (ambient temperature and pressure) and typically in aqueous media, eliminating the need for volatile organic solvents and harsh reagents. nih.govresearchgate.net Their high specificity (chemo-, regio-, and enantioselectivity) dramatically reduces the formation of byproducts, simplifying purification and minimizing waste. researchgate.net Engineered enzymes, such as P450 monooxygenases, have been used for the high-specificity biosynthesis of other medium-chain diols like 1,7-decanediol, showcasing the power of biocatalysis in creating novel, valuable monomers. d-nb.info

Renewable Feedstocks and Atom Economy: A core principle of green chemistry is the use of renewable starting materials. Long-chain diols can be synthesized from feedstocks derived from vegetable oils, such as sebacic acid from castor oil. google.com Enzymatic cascades have been designed to produce chiral vicinal diols from simple, potentially biobased aldehydes, representing a highly atom-economical route. researchgate.net The use of biocatalysis to create polymers from bio-based monomers is a growing field that further enhances the green credentials of diol building blocks. wur.nl

Biosynthesis and Natural Occurrence of 1,3 Decanediols

Microbial Biosynthesis Pathways for 1,3-Fatty Diols

The microbial production of 1,3-fatty diols, including 1,3-decanediol (B14165000), is primarily achieved through engineered metabolic pathways in host microorganisms. A common strategy involves the conversion of fatty acids or their derivatives through a series of enzymatic reactions. While much of the research has centered on shorter-chain diols like 1,3-propanediol (B51772) and 1,3-butanediol (B41344), the fundamental principles can be extended to longer-chain diols.

A key pathway for the synthesis of 1,3-fatty diols in recombinant microorganisms starts from fatty acid biosynthesis. This pathway typically involves three main enzymatic steps to convert a fatty acid into a 1,3-diol google.com.

Enzymatic Functionalities in (R)-1,3-Diol Production

The stereospecific production of (R)-1,3-diols is dependent on the selection of enzymes with the desired stereoselectivity. The general enzymatic cascade for producing 1,3-fatty diols involves the following functionalities google.com:

Thioesterase (EC 3.1.2.-) : This enzyme is crucial for cleaving the fatty acyl-ACP (acyl carrier protein) intermediate from the fatty acid synthase (FAS) machinery, releasing a free fatty acid. The chain length specificity of the thioesterase can influence the type of fatty diol produced.

Carboxylic Acid Reductase (CAR) (EC 1.2.99.6) : This enzyme activates the free fatty acid and subsequently reduces it to an aldehyde.

Alcohol Dehydrogenase (ADH) (EC 1.1.1.-) : The final step involves the reduction of the 3-hydroxyaldehyde to the corresponding 1,3-diol. The stereoselectivity of the ADH is critical in determining the final configuration (R or S) of the 1,3-diol. For the production of (R)-1,3-decanediol, an ADH that specifically reduces the keto group at the C3 position to an (R)-hydroxyl group is required.

While specific enzymes for the high-yield production of this compound are not extensively documented in publicly available literature, research on analogous enzymes for shorter-chain diols provides a strong foundation. For instance, various oxidoreductases have been identified and engineered for the stereoselective synthesis of chiral diols rwth-aachen.de. The selection and engineering of alcohol dehydrogenases are key to controlling the stereochemistry of the final product nih.gov.

Recombinant Host Cell Systems for Bioproduction

Escherichia coli is a commonly used host organism for the recombinant production of various chemicals, including diols, due to its well-characterized genetics and rapid growth nih.govnih.gov. Recombinant E. coli strains have been successfully engineered to produce a range of fatty acid derivatives nih.gov.

For the production of 1,3-fatty diols, E. coli can be engineered to express the necessary exogenous enzymes, such as a thioesterase with specificity for C10 fatty acids, a carboxylic acid reductase, and a stereoselective alcohol dehydrogenase google.com. The native metabolic pathways of E. coli can be harnessed to provide the necessary precursors, such as fatty acids.

The table below summarizes the key components of a recombinant host system for 1,3-fatty diol production.

| Component | Function | Example Genes/Enzymes | Host Organism |

| Thioesterase | Releases C10 fatty acid from FAS | Plant or bacterial thioesterases with C10 specificity | E. coli |

| Carboxylic Acid Reductase | Converts fatty acid to aldehyde | CAR from various microorganisms | E. coli |

| Alcohol Dehydrogenase | Reduces aldehyde to (R)-1,3-diol | Stereoselective ADHs | E. coli |

Metabolic Engineering Strategies for Enhanced 1,3-Diol Production

To improve the yield and productivity of 1,3-diols in recombinant hosts, various metabolic engineering strategies can be employed. These strategies are generally aimed at increasing the precursor supply, redirecting carbon flux towards the desired product, and optimizing the expression of the biosynthetic pathway enzymes nih.govresearchgate.net.

Key metabolic engineering strategies include:

Enhancing Fatty Acid Biosynthesis: Overexpression of key genes in the fatty acid biosynthesis pathway can increase the pool of precursors for 1,3-diol production.

Blocking Competing Pathways: Deletion of genes involved in competing pathways, such as β-oxidation (fatty acid degradation), can prevent the loss of the fatty acid intermediate.

Cofactor Engineering: The enzymatic reactions in the 1,3-diol pathway are often dependent on cofactors like NADPH and NADH. Engineering the host's metabolism to increase the availability of these cofactors can enhance the efficiency of the pathway.

Enzyme Optimization: Protein engineering can be used to improve the activity, stability, and substrate specificity of the enzymes in the biosynthetic pathway. For this compound production, engineering an alcohol dehydrogenase for high stereoselectivity and activity towards a C10 substrate would be a critical step.

Identification in Biological Systems and Metabolomes

The natural occurrence of 1,3-decanediol is not as widely documented as other fatty acid derivatives. However, there is evidence of its presence in certain biological systems.

A patent for producing natural 1,3-diol derivatives mentions that an unsaturated fatty acid precursor, naturally present in cider apples, can be enzymatically converted to a natural 1,3-diol derivative. While not explicitly stating the presence of 1,3-decanediol, this suggests that long-chain 1,3-diols can be found in plants.

Furthermore, gas chromatography-mass spectrometry (GC-MS) analysis is a common technique for identifying volatile and semi-volatile compounds in natural extracts. While some studies on plant extracts have identified 1,10-decanediol, the detection of the 1,3-isomer is less frequently reported unar.ac.idresearchgate.net. Comprehensive metabolomic studies of various organisms, including plants, insects, and microorganisms, are ongoing and may reveal a broader natural distribution of 1,3-decanediol in the future scispace.com. The stereochemistry of naturally occurring 1,3-decanediol would require chiral analysis techniques for confirmation.

Derivatives and Analogues of R 1,3 Decanediol

Synthesis of Novel (R)-1,3-Decanediol Derivatives

The synthesis of derivatives from this compound leverages the reactivity of its hydroxyl groups and the potential for modification of its ten-carbon backbone. These synthetic strategies allow for the creation of molecules with enhanced or entirely new chemical and physical attributes.

The two hydroxyl groups of 1,3-diols are primary sites for chemical reactions, similar to those of monofunctional alcohols. google.com This reactivity allows for the synthesis of a wide array of derivatives through established chemical transformations. Common functionalization strategies include esterification, etherification, and sulfation. For instance, 1,3-fatty diols can be used as precursors to produce "Gemini" surfactants, where both hydroxyl moieties are chemically modified through processes like ethoxylation or sulfation. google.comgoogle.com

| Reaction Type | Reagents | Product Class | Purpose |

| Esterification | Dicarboxylic Acids | Polyesters | Polymer synthesis rsc.orgresearchgate.net |

| Etherification (Ethoxylation) | Ethylene Oxide | Polyethers | Surfactant synthesis google.comgoogle.com |

| Sulfation | Sulfating Agent | Sulfated Diols | Surfactant synthesis google.comgoogle.com |

| Ketal Formation | Ketones / Aldehydes | Dioxanes | Synthesis of building blocks google.com |

Beyond the hydroxyl groups, the alkyl chain of this compound offers another avenue for derivatization. A significant modification involves the introduction of carbon-carbon double or triple bonds, creating unsaturated fatty diols. google.comgoogle.com These unsaturated derivatives possess additional functional groups that can undergo further chemical reactions. google.com The presence of a double bond, for example, allows for the introduction of new functional groups into the molecule. google.com

The synthesis of such unsaturated analogues can be achieved through various organic chemistry methods. One prophetic example involves the partial hydrogenation of an alkyne precursor, such as (R)-1-(benzyloxy)dodec-5-yn-3-ol, using a palladium on carbon (Pd/C) catalyst to yield the corresponding unsaturated diol, (R,Z)-dodec-5-ene-1,3-diol. google.com These modifications significantly alter the molecule's physical properties. Compared to their saturated counterparts, unsaturated fatty diols generally exhibit lower melting points and higher solubility in water. google.comgoogle.com

Glycosylation, the attachment of a carbohydrate moiety to the diol, represents a sophisticated functionalization strategy. This process can create amphiphilic molecules with applications in personal care, detergents, and as emulsifiers. google.comgoogle.com The synthesis of these glycoside derivatives can be accomplished through several methods, including enzymatic and chemical approaches.

Enzymatic synthesis using glycosidases, such as β-glucosidases, presents an alternative route for preparing alkyl-glycosides. google.com Chemical synthesis often involves the reaction of the alcohol (the diol) with an activated sugar, such as a peracetylated glycosyl bromide, in the presence of a promoter. researchgate.net The presence of the sugar unit can improve properties like water solubility and introduce new points for molecular interaction. researchgate.net The resulting glycosylated 1,3-diols are valuable as surfactants and specialty chemicals. google.comgoogle.com

Structure-Property Relationships of this compound Derivatives

The physical and chemical properties of this compound derivatives are intrinsically linked to their molecular structure. Factors such as stereochemistry, the length and saturation of the alkyl chain, and the nature of the functional groups all play a crucial role in determining the macroscopic behavior of these compounds and the materials derived from them.

The stereochemistry of diol monomers can profoundly influence the properties of resulting polymers. researchgate.net The chiral center at the C-3 position of this compound means that its incorporation into a polymer backbone creates a specific three-dimensional architecture. google.com Research on other chiral or stereoisomeric diols demonstrates the significance of this structural feature. For example, in polyesters synthesized from 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), the choice of the cis or trans isomer drastically alters the polymer's thermal and mechanical properties. researchgate.net Polyesters made with the cis isomer were found to be amorphous with a higher glass transition temperature (Tg) and superior impact resistance compared to those made with the semi-crystalline trans isomer. researchgate.net This highlights how the spatial arrangement of the hydroxyl groups on the diol monomer dictates chain packing and intermolecular forces in the final polymer. It is therefore expected that the defined (R) configuration of 1,3-decanediol (B14165000) would similarly impart unique and predictable structural order to its derivatives, influencing properties like crystallinity and thermal behavior.

Modifications to the alkyl chain and the addition of functional groups have a direct and predictable impact on the properties of the derivatives.

Chain Unsaturation: The introduction of double bonds into the alkyl chain generally leads to a decrease in the melting point and an increase in water solubility compared to the saturated analogues. google.comgoogle.com This is attributed to the "kink" that a cis-double bond introduces into the carbon chain, which disrupts efficient crystal packing.

Chain Length in Polymers: In the context of polyesters, the length of the diol's aliphatic chain is a key determinant of thermal and mechanical properties. Studies on a series of furan-based polyesters show that as the chain length of the linear diol unit increases, the glass transition temperature (Tg), tensile strength, and Young's modulus tend to decrease. mdpi.com This is due to the increased flexibility and rotational mobility of longer alkyl chains, which lowers the energy barrier for polymer chain movement. researchgate.net

Functional Groups: The incorporation of different functional groups significantly alters polarity and intermolecular interactions. For example, adding polar hydroxyl groups to a polyester (B1180765) backbone through "click reactions" was found to greatly improve the hydrophilicity and accelerate the degradation rate of the material. researchgate.net Similarly, the rigid structure of isosorbide, when incorporated into copolyesters, has been shown to enhance the glass transition temperature. rsc.org

| Structural Modification | System Studied | Effect on Property | Reference |

| Introduction of Unsaturation | Fatty Diols | Lower melting point, higher water solubility | google.comgoogle.com |

| Stereoisomer Selection (cis vs. trans) | CBDO-based Polyesters | Affects Tg, crystallinity, and impact strength | researchgate.net |

| Increased Diol Chain Length | Furan-based Polyesters | Decreased Tg and tensile modulus | mdpi.com |

| Incorporation of Rigid Groups (Isosorbide) | Aliphatic Copolyesters | Increased Tg, depressed crystallization | rsc.org |

| Addition of Pendant Hydroxyl Groups | Aliphatic Polyesters | Increased hydrophilicity and degradation rate | researchgate.net |

Applications in Advanced Materials Science and Polymer Chemistry

(R)-1,3-Decanediol as a Monomer for Polyester (B1180765) Synthesis

This compound serves as a diol monomer in step-growth polymerization, reacting with dicarboxylic acids or their derivatives to form polyesters. The synthesis is typically achieved through high-temperature polycondensation or transesterification reactions. The asymmetric nature of this compound, with one primary and one secondary hydroxyl group, introduces irregularity into the polymer chain. This structural feature is crucial in disrupting chain packing and influencing the final properties of the material. The long alkyl side chain (a heptyl group at the chiral center) further enhances the hydrophobic character and flexibility of the resulting polyester.

The specific molecular structure of the diol monomer plays a critical role in determining the thermal properties and degree of crystallinity of a polyester. nih.gov The use of asymmetric diols like this compound typically leads to the formation of amorphous or semi-crystalline polymers. rsc.org The random orientation of the heptyl side chain along the polymer backbone disrupts the regular packing of polymer chains, thereby inhibiting crystallization. researchgate.net

This disruption has a direct impact on the material's thermal characteristics:

Glass Transition Temperature (Tg): The introduction of the flexible decanediol structure tends to lower the Tg compared to polyesters made with more rigid or shorter-chain diols. However, the presence of a secondary alcohol in the polymer backbone can increase Tg when compared to polymers made from equivalent primary diols. rsc.org The long alkyl chain increases the free volume between polymer chains, which generally results in a lower Tg. rsc.org

Melting Temperature (Tm): Due to the reduced crystallinity, polyesters incorporating this compound are expected to have a significantly lower melting temperature or may not exhibit a melting point at all if they are fully amorphous. rsc.org

Crystallinity: The stereochemistry of the diol can significantly influence the polymer's ability to crystallize. researchgate.net While a single enantiomer like this compound could potentially lead to stereoregular polymers capable of crystallization, its asymmetric structure often results in amorphous materials. rsc.orgresearchgate.net Studies on analogous polyesters show that increasing the chain length of the aliphatic diol can decrease the glass transition temperature and reduce crystallinity. rsc.org

The table below, based on data from analogous polyesters synthesized with different diols, illustrates the general effects of diol structure on polymer thermal properties.

| Diol Monomer | Diacid Monomer | Resulting Polymer Characteristics | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Reference |

| Ethylene Glycol | Terephthalic Acid | Semicrystalline | ~75 °C | ~265 °C | acs.org |

| 1,3-Propanediol (B51772) | Terephthalic Acid | Semicrystalline | ~45 °C | ~228 °C | acs.org |

| 1,4-Butanediol | Terephthalic Acid | Semicrystalline | ~35 °C | ~225 °C | acs.org |

| Eugenol-derived diol | α,ω-Diols (C2-C12) | Amorphous | -28.4 to 7.6 °C | None | rsc.orgresearchgate.net |

| cis-2,2,4,4-tetramethyl-1,3-cyclobutanediol | Terephthalic Acid / 1,3-Propanediol | Amorphous | 99 °C | None | researchgate.net |

| trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol | Terephthalic Acid / 1,3-Propanediol | Semicrystalline | 69 °C | Present | researchgate.net |

Utilization in Polyurethane and Surfactant Development

Polyester polyols, which are oligomers with terminal hydroxyl groups, are key precursors in the synthesis of polyurethanes. youtube.comgoogle.com this compound can be used to synthesize such polyester polyols, which then react with diisocyanates to form polyurethane elastomers, coatings, adhesives, or foams. nih.gov The use of bio-based polyester polyols allows for the production of polyurethanes with significant renewable content. specialchem.comube.es The long, hydrophobic alkyl chain of the decanediol unit can impart increased hydrolytic stability and chemical resistance to the final polyurethane product. ube.es The chirality of the diol can also be used to create chiral polyurethanes with specific optical or mechanical properties. researchgate.net

While less explored, the amphiphilic nature of molecules derived from this compound suggests potential applications in surfactant development. The combination of a polar diol head and a long nonpolar alkyl tail is the fundamental structure of many non-ionic surfactants. Further chemical modification could lead to novel bio-based surfactants for use in emulsions, detergents, and other formulations.

Role as a Chemical Intermediate in Complex Organic Synthesis

Chiral 1,3-diols are highly valuable building blocks in modern asymmetric synthesis. nih.govrsc.orgnih.gov Their defined stereochemistry allows for the construction of complex molecules with precise three-dimensional structures, which is critical in the development of pharmaceuticals and biologically active natural products. nih.govbuchler-gmbh.com this compound, as an enantiomerically pure compound, serves as a versatile chiral intermediate. nih.govresearchgate.net

Its utility in synthesis stems from several key features:

Chiral Pool Synthesis: It can be used as a starting material from the "chiral pool," where its existing stereocenter is incorporated into a larger target molecule, avoiding the need for a separate asymmetric induction step. buchler-gmbh.com

Stereodirecting Group: The hydroxyl groups can direct the stereochemical outcome of subsequent reactions at nearby positions.

Versatile Functionality: The two hydroxyl groups can be differentiated chemically, allowing for selective reactions at either the primary or secondary position. They can also be protected, for example, by forming a cyclic acetal, enabling reactions elsewhere in the molecule before being deprotected. wikipedia.orgorganic-chemistry.org

The stereoselective synthesis of complex structures containing 1,3-diol motifs is a significant area of research, and the availability of enantiopure synthons like this compound is crucial for this work. rsc.orgmdpi.comnih.govnih.govmdpi.comnih.gov

Contributions to Sustainable Materials Development

The use of this compound, particularly when sourced from renewable raw materials, makes a direct contribution to the field of sustainable materials. specialchem.com By providing an alternative to traditional petrochemical-based diols, it helps reduce the carbon footprint associated with polymer production. specialchem.com Polyesters and polyurethanes derived from this bio-based monomer can be designed for enhanced biodegradability or for durable, long-life applications, both of which are important aspects of a circular economy. springernature.com The development of innovative synthesis strategies to efficiently polymerize bio-based secondary diols is overcoming previous challenges of low reactivity, paving the way for high-performance, high molecular weight bioplastics with properties that can be superior to their fossil-based counterparts. specialchem.comspringernature.com

Advanced Spectroscopic and Chromatographic Characterization of R 1,3 Decanediol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a chiral molecule like (R)-1,3-decanediol, NMR is crucial for verifying the connectivity of atoms and plays a key role in determining its stereochemistry.

¹H NMR spectroscopy of this compound would be expected to show distinct signals for the protons in its structure. The chemical shifts are influenced by the electronic environment of each proton. For instance, the proton on the chiral carbon bearing the hydroxyl group (C3-H) would appear as a multiplet due to coupling with adjacent methylene protons. The protons of the terminal methyl group (C10-H) would appear as a triplet, while the methylene groups along the alkyl chain would produce a complex series of overlapping multiplets.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons attached to the hydroxyl groups (C1 and C3) would be deshielded and thus appear at a higher chemical shift compared to the other aliphatic carbons.

A significant challenge in the NMR analysis of enantiomers is that they are indistinguishable in a non-chiral solvent. To elucidate the stereochemistry and determine the enantiomeric purity of this compound, chiral derivatizing agents (CDAs) are often employed. rsc.orgnih.gov These agents, such as chiral boric acids or enantiopure α-methylbenzylamine, react with the diol to form diastereomers. rsc.orgnih.gov These diastereomeric products have different physical properties and, crucially, will exhibit distinct and separable signals in the NMR spectrum, allowing for the quantification of each enantiomer. rsc.orgnih.govnih.gov For instance, the protons or carbons near the newly formed chiral centers in the diastereomeric derivatives will experience different magnetic environments, leading to separate peaks in the ¹H or ¹³C NMR spectrum. scispace.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (C10) | 0.8-0.9 | Triplet |

| (CH₂)₅ (C4-C8) | 1.2-1.4 | Multiplet |

| CH₂ (C9) | 1.4-1.6 | Multiplet |

| CH₂ (C2) | 1.6-1.8 | Multiplet |

| CH (C3) | 3.6-3.8 | Multiplet |

| CH₂ (C1) | 3.9-4.1 | Multiplet |

| OH | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C10 | ~14 |

| C4-C9 | 22-32 |

| C2 | ~35 |

| C1 | ~63 |

| C3 | ~72 |

Mass Spectrometry (MS) for Structural Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, Electron Ionization (EI) mass spectrometry would provide a characteristic fragmentation pattern that can be used for its identification.

The molecular ion peak (M⁺) for 1,3-decanediol (B14165000) (molar mass: 174.28 g/mol ) may be weak or absent in the EI spectrum, which is common for alcohols due to their propensity to fragment easily. libretexts.org The fragmentation of long-chain diols is characterized by several key pathways. nih.gov Alpha-cleavage (cleavage of the C-C bond adjacent to an oxygen atom) is a common fragmentation route for alcohols. libretexts.orgwikipedia.org For 1,3-decanediol, this could result in the loss of an alkyl radical to form stable oxonium ions.

Another significant fragmentation pathway for diols is dehydration, leading to the loss of one or more water molecules (m/z 18). nih.gov The mass spectrum of long-chain esters of 1,3-propanediol (B51772) has been shown to be suitable for identification, and similar principles apply to the underivatized diol. nih.gov The fragmentation pattern of long-chain hydrocarbons often shows clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. whitman.edu

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of 1,3-Decanediol

| m/z | Possible Fragment | Fragmentation Pathway |

| 156 | [M - H₂O]⁺ | Dehydration |

| 131 | [M - C₃H₇O]⁺ | Cleavage of the C3-C4 bond |

| 115 | [M - C₄H₉O]⁺ | Alpha-cleavage at C1 |

| 101 | [M - C₅H₁₁]⁺ | Cleavage of the C4-C5 bond |

| 73 | [CH(OH)CH₂OH]⁺ | Cleavage of the C3-C4 bond |

| 57 | [C₄H₉]⁺ | Alkyl fragment |

| 43 | [C₃H₇]⁺ | Alkyl fragment |

Gas Chromatography (GC) for Purity and Enantiomeric Excess Determination

Gas chromatography is a premier technique for separating and analyzing volatile compounds. For this compound, GC is employed to assess its purity by separating it from any residual starting materials, byproducts, or solvents from its synthesis.

To determine the enantiomeric excess (e.e.) of a chiral compound like this compound, a chiral stationary phase (CSP) is required in the GC column. gcms.cz These stationary phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times and thus their separation. Cyclodextrin-based chiral stationary phases are particularly effective for the separation of a wide range of chiral molecules, including alcohols and diols. scispec.co.th

The choice of the specific cyclodextrin derivative and the GC operating conditions (e.g., temperature program, carrier gas flow rate) are optimized to achieve baseline separation of the (R)- and (S)-enantiomers. jmaterenvironsci.com Once separated, the relative peak areas of the two enantiomers in the chromatogram can be used to calculate the enantiomeric excess, a critical measure of the stereochemical purity of the sample. Derivatization of the diol may sometimes be employed to improve its volatility and the chiral recognition on the stationary phase. nih.gov

Table 4: Typical Parameters for Chiral GC Analysis of this compound

| Parameter | Description |

| Column | Capillary column with a chiral stationary phase (e.g., a derivative of β- or γ-cyclodextrin) |

| Injector Temperature | Typically 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | Typically 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | A temperature gradient, for example, starting at a lower temperature and ramping up to a higher temperature to ensure good separation and peak shape. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl and alkyl functional groups.

The most prominent feature in the FTIR spectrum of an alcohol is the strong, broad absorption band corresponding to the O-H stretching vibration, which typically appears in the region of 3200-3600 cm⁻¹. libretexts.orgorgchemboulder.com The broadening of this peak is due to intermolecular hydrogen bonding. libretexts.orglibretexts.orgspectroscopyonline.com Another key absorption is the C-O stretching vibration, which for a secondary alcohol like this compound, is expected in the range of 1150-1050 cm⁻¹. orgchemboulder.com

The aliphatic nature of the molecule will be evident from the C-H stretching vibrations of the methyl and methylene groups, which appear in the region of 2850-3000 cm⁻¹. spectroscopyonline.com C-H bending vibrations are also expected in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Table 5: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3600-3200 | O-H stretch | Alcohol (H-bonded) | Strong, Broad |

| 2960-2850 | C-H stretch | Alkane (CH₂, CH₃) | Strong |

| 1470-1450 | C-H bend | CH₂ | Medium |

| 1380-1370 | C-H bend | CH₃ | Medium |

| 1150-1050 | C-O stretch | Secondary Alcohol | Strong |

Computational and Theoretical Investigations of R 1,3 Decanediol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (R)-1,3-decanediol. nih.govacs.orgacs.org These methods can determine the molecule's optimized geometry, electron distribution, and the energies of its molecular orbitals. tandfonline.com

Research findings from DFT studies on related diols and organic molecules provide a framework for understanding this compound. aip.orgresearchgate.net Calculations often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. pnrjournal.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. tandfonline.com For this compound, the oxygen atoms of the hydroxyl groups are expected to be the regions of highest negative potential, indicating their role as primary sites for hydrogen bonding and nucleophilic reactions.

Computational studies on other chiral diols have shown that dispersion forces and hydrogen bonds are primary drivers in chirality recognition and the formation of molecular aggregates. rsc.org DFT calculations can model these non-covalent interactions with high accuracy, explaining preferences for homochiral or heterochiral dimer formation. rsc.orgrsc.org

| Property | Typical Calculated Value (a.u.) | Significance for Reactivity |

|---|---|---|

| HOMO Energy | -0.25 to -0.35 | Indicates electron-donating capability; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | +0.05 to +0.15 | Indicates electron-accepting capability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 0.30 to 0.50 | Represents chemical stability; a larger gap implies lower reactivity and higher kinetic stability. pnrjournal.com |

| Dipole Moment | 2.0 to 3.0 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, providing detailed insights into their conformational preferences and dynamics. researchgate.netrsc.org For a flexible molecule like this compound, which consists of a ten-carbon aliphatic chain and two hydroxyl groups, MD simulations can map its complex potential energy surface and identify the most stable conformers.

Studies on other alkanediols reveal the critical role of both intramolecular and intermolecular hydrogen bonding in determining their structure and aggregation. researchgate.netmst.edu In an aqueous environment, MD simulations of 1,3-propanediol (B51772) have shown that conformations without intramolecular hydrogen bonds are predominant, as the hydroxyl groups prefer to form hydrogen bonds with surrounding water molecules. nih.gov For this compound, a similar behavior is expected, where the long hydrophobic decane (B31447) chain influences the molecule's orientation at interfaces, while the hydrophilic diol headgroup interacts with polar solvents. researchgate.net

| Dihedral Angle | Description | Expected Conformation | Influence on Molecular Shape |

|---|---|---|---|

| C-C-C-C | Rotation of the main carbon chain | trans (~180°) or gauche (~±60°) | A higher proportion of trans conformers leads to a more extended, linear shape, while gauche conformers introduce kinks. |

| H-O-C-C | Orientation of the hydroxyl hydrogen | trans or gauche | Affects the ability to form intra- or intermolecular hydrogen bonds. nih.gov |

| O-C-C-C | Position of the hydroxyl group relative to the chain | trans or gauche | Determines the spatial arrangement of the polar headgroup relative to the nonpolar tail. |

Theoretical Predictions of Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models use computational methods to correlate the chemical structure of a molecule with its macroscopic physical properties. firp-ula.orgresearchgate.net By calculating a set of molecular descriptors, these models can predict properties that might be difficult or time-consuming to measure experimentally. For this compound, QSPR approaches can be used to estimate properties like boiling point, solubility, and critical micelle concentration, leveraging its amphiphilic nature. firp-ula.org

The process involves generating a large number of molecular descriptors that fall into several categories:

Constitutional: Based on the chemical formula (e.g., molecular weight).

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices). firp-ula.org

Geometrical: Based on the 3D structure (e.g., molecular surface area).

Quantum-Chemical: Derived from quantum calculations (e.g., HOMO/LUMO energies, partial atomic charges). researchgate.netarxiv.org

Studies on nonionic surfactants have successfully used such descriptors to build robust models for predicting critical micelle concentration (cmc). firp-ula.org For a molecule like this compound, descriptors representing the size of the hydrophobic group (the decane chain) and the nature of the hydrophilic group (the 1,3-diol) would be key inputs. Similarly, theoretical calculations have been used to refine group contribution methods for predicting thermodynamic properties like the enthalpy of formation for various diols. preprints.orgmdpi.com These computational models provide a valuable tool for designing molecules with desired physical properties. nsf.gov

| Descriptor Category | Example Descriptor | Physical Property Predicted |

|---|---|---|

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Boiling point, Viscosity, Surface Tension. firp-ula.org |

| Geometrical | Solvent-Accessible Surface Area (SASA) | Solubility, Partition Coefficient (LogP). |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Reactivity, Polarity, Toxicity. arxiv.org |

| Constitutional | Molecular Weight, Number of -OH groups | Enthalpy of vaporization, Heat Capacity. preprints.org |

Emerging Research Frontiers and Future Perspectives

Development of Novel Enantioselective Synthetic Methodologies

The precise synthesis of enantiomerically pure (R)-1,3-decanediol remains a significant challenge. Future research is focused on developing more efficient and scalable enantioselective methods beyond classical resolution. A multitude of methods developed for other stereoselective 1,3-diol syntheses serve as a foundation for future work on this specific compound. semanticscholar.org

Promising strategies include:

Asymmetric Hydrogenation: The stereoselective reduction of β-hydroxyketones is a primary route for accessing chiral 1,3-diols. researchgate.net The development of novel homogeneous and heterogeneous catalysts, particularly those based on Ruthenium and Rhodium complexes with chiral ligands, is a key research area. These catalysts can offer high enantioselectivity and turnover numbers, making the process more economically viable.

Enzymatic and Biocatalytic Methods: Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis. researchgate.net The use of alcohol dehydrogenases with specific stereoselectivity can facilitate the asymmetric reduction of a corresponding β-hydroxyketone precursor to yield this compound. researchgate.net Enzymes like butanediol (B1596017) dehydrogenase from Saccharomyces cerevisiae, which has been used to synthesize various (R,R)-diols, demonstrate the potential of biocatalysts in producing specific stereoisomers. researchgate.netnih.gov

Dynamic Kinetic Resolution (DKR): This powerful technique combines the enzymatic resolution of a racemic mixture with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired stereoisomer. Applying DKR to a racemic mixture of 1,3-decanediol (B14165000) or its precursors could provide a highly efficient pathway to the pure (R)-enantiomer. semanticscholar.org

| Methodology | Core Principle | Key Advantages | Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral β-hydroxyketone using a chiral catalyst. researchgate.net | High efficiency, scalability, potential for catalyst recycling. | Development of novel, highly active, and selective Ru and Rh catalysts. |

| Biocatalytic Reduction | Use of stereoselective enzymes (e.g., dehydrogenases) to reduce a ketone precursor. researchgate.netresearchgate.net | Exceptional enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Enzyme screening and protein engineering to improve substrate specificity and activity. |

| Dynamic Kinetic Resolution (DKR) | Coupling enzymatic resolution with racemization of the unwanted enantiomer. semanticscholar.org | Potential for quantitative conversion to a single enantiomer. | Finding compatible enzyme/racemization catalyst systems. |

Advancements in Metabolic Engineering for Biosynthesis

The biosynthesis of diols from renewable feedstocks is a cornerstone of green chemistry. While significant progress has been made in the microbial production of short-chain diols like 1,3-propanediol (B51772) (1,3-PDO), the biosynthesis of longer-chain diols such as 1,3-decanediol is a nascent field. frontiersin.orgnih.gov Future research will likely leverage the strategies developed for 1,3-PDO and apply them to create microbial cell factories for this compound.

Key metabolic engineering strategies that could be adapted include:

Pathway Construction: As no natural pathway for 1,3-decanediol is known, a synthetic pathway would need to be designed and introduced into a host organism like Escherichia coli. frontiersin.orgnih.gov This would involve identifying and assembling a series of enzymes capable of converting a central metabolite (e.g., a fatty acid precursor like decanoic acid) through sequential reduction and hydroxylation steps.

Cofactor Engineering: The biosynthesis of diols is often a highly reductive process requiring significant amounts of reducing equivalents like NADH and NADPH. nih.gov Engineering the host's metabolism to increase the intracellular supply of these cofactors is critical for achieving high yields and productivity. nih.govresearchgate.net

| Strategy | Objective | Example Approach (from 1,3-PDO research) | Relevance to this compound |

|---|---|---|---|

| Pathway Design | Create a novel biosynthetic route to the target molecule. | Assembling genes for glycerol (B35011) dehydratase and 1,3-propanediol oxidoreductase in E. coli. frontiersin.org | Identifying enzymes to convert fatty acid precursors to the diol structure. |

| Cofactor Regeneration | Ensure a sufficient supply of reducing power (NADH/NADPH). nih.gov | Overexpressing enzymes in the pentose (B10789219) phosphate (B84403) pathway to boost NADPH levels. nih.gov | Crucial for the multiple reduction steps required for a long-chain diol. |

| By-product Reduction | Maximize carbon flow to the desired product. | Deleting genes for lactate (B86563) and acetate (B1210297) formation. frontiersin.orgresearchgate.net | Essential for achieving high purity and yield, simplifying purification. |

Rational Design and Synthesis of High-Performance Derivatives

The two hydroxyl groups of this compound offer versatile handles for chemical modification, allowing for the rational design and synthesis of derivatives with tailored properties. Future research will explore the creation of novel molecules based on the this compound scaffold for high-performance applications.

Potential areas of derivative development include:

Polyesters and Polyurethanes: As a diol, this compound can serve as a monomer for step-growth polymerization. The long alkyl chain could impart flexibility and hydrophobicity to the resulting polymers, making them suitable for applications as biodegradable plastics, elastomers, or coatings.

Chiral Auxiliaries and Ligands: The defined stereochemistry of the molecule makes it an attractive starting material for the synthesis of chiral ligands used in asymmetric catalysis.

Specialty Esters: Esterification of one or both hydroxyl groups can lead to derivatives with applications as specialty solvents, plasticizers, or fragrance compounds, where the chirality and chain length can influence sensory properties and biodegradability.

Integration of Computational and Experimental Approaches for Comprehensive Understanding

Modern chemical research relies heavily on the synergy between computational modeling and experimental validation. For this compound, this integrated approach is crucial for accelerating discovery and optimizing processes.

Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways for both chemical and enzymatic syntheses. This allows researchers to understand transition states, predict reaction barriers, and rationalize the observed stereoselectivity, guiding the design of better catalysts and enzymes.

Enzyme Engineering: Molecular docking and molecular dynamics simulations can model the interaction of potential substrates with enzyme active sites. This insight is invaluable for protein engineering efforts aimed at improving the activity and selectivity of enzymes for the biosynthesis of this compound.

Property Prediction: Quantum chemical calculations can predict various physicochemical properties of this compound and its derivatives, such as solubility, reactivity, and spectral characteristics. This can help screen potential candidates for specific applications before undertaking laborious and costly experimental synthesis.

Sustainability and Circular Economy Considerations in this compound Research

The principles of sustainability and the circular economy are becoming integral to chemical research and manufacturing. biobasedpress.eu For a specialty chemical like this compound, these considerations guide the entire product lifecycle, from feedstock sourcing to end-of-life.

Future research will increasingly focus on:

Renewable Feedstocks: The shift from petrochemical-based synthesis to bio-based production using renewable resources like glucose or plant-derived oils is a primary goal. mdpi.commdpi.com Metabolic engineering is the key enabling technology for this transition.

Green Chemistry Principles: The development of synthetic and biosynthetic routes will prioritize the use of non-toxic reagents, mild reaction conditions, and high atom economy to minimize waste and environmental impact. mdpi.com

Lifecycle Assessment (LCA): A comprehensive LCA will be necessary to evaluate the environmental footprint of different production routes for this compound. maastrichtuniversity.nl This analysis considers energy consumption, greenhouse gas emissions, and resource depletion from raw material extraction to final product. maastrichtuniversity.nl

Designing for Recyclability and Biodegradability: When developing derivatives and polymers from this compound, designing for end-of-life is crucial. This includes creating materials that can be either chemically recycled back to their monomeric units or are fully biodegradable, contributing to a circular bioeconomy. innovationnewsnetwork.com

Q & A

What enantioselective synthesis methods are currently employed for (R)-1,3-decanediol, and how do they compare in terms of yield and stereochemical control?

Level: Basic

Methodological Answer:

Enantioselective synthesis typically involves enzymatic catalysis (e.g., lipase-mediated kinetic resolution) or asymmetric hydrogenation using chiral ligands like BINAP. Yields and enantiomeric excess (ee) vary: enzymatic methods often achieve >90% ee but require optimization of solvent systems and temperature . Asymmetric hydrogenation may offer higher scalability but demands precise control of catalyst loading and hydrogen pressure. Comparative studies should include purity analysis via chiral HPLC and reproducibility assessments across multiple batches .

How can researchers characterize the enantiomeric purity of this compound with high accuracy?

Level: Basic

Methodological Answer:

Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) is the gold standard, with mobile phases optimized for peak resolution. Alternatively, -NMR with chiral shift reagents (e.g., Eu(hfc)) provides rapid analysis but requires calibration against standards. Cross-validation using both methods is recommended to minimize analytical bias .

What experimental designs are optimal for studying the metabolic pathways of this compound in model organisms?

Level: Advanced

Methodological Answer:

Isotopic labeling (e.g., -tagged this compound) combined with LC-MS/MS allows tracking of metabolic intermediates. In vivo studies should control for interspecies variability (e.g., rodents vs. zebrafish) and include knockout models to identify enzyme-specific pathways. Dose-response curves and time-course analyses are critical for kinetic modeling .

How should contradictions in reported biological activities of this compound across studies be resolved?

Level: Advanced

Methodological Answer:

Contradictions often arise from differences in purity, assay conditions, or model systems. Researchers should:

- Replicate studies using standardized materials (e.g., ≥98% ee verified by chiral HPLC) .

- Perform meta-analyses to identify confounding variables (e.g., solvent effects in cell-based assays) .

- Use orthogonal assays (e.g., enzymatic activity vs. cellular uptake) to validate mechanisms .

What protocols ensure the stability of this compound under varying storage conditions?

Level: Basic

Methodological Answer:

Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) assesses degradation. GC-MS with internal standards (e.g., dodecane) quantifies decomposition products. Argon-purged vials and desiccants are recommended for long-term storage to prevent oxidation and hygroscopic effects .

Which computational approaches best model the interaction of this compound with target enzymes?

Level: Advanced

Methodological Answer:

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) predict binding affinities and conformational changes. Force fields (e.g., CHARMM36) must account for stereochemical effects. Validation via mutagenesis studies (e.g., Ala-scanning of active sites) strengthens computational findings .

How can reaction yields of this compound synthesis be systematically optimized?

Level: Basic

Methodological Answer:

Design of Experiments (DoE) using response surface methodology identifies optimal conditions (e.g., catalyst concentration, temperature). Central composite designs reduce trial numbers while maximizing data robustness. Yield improvements should be verified through triplicate runs and statistical analysis (ANOVA) .

What experimental strategies elucidate the stereochemical influence of 1,3-decanediol on physicochemical properties?

Level: Advanced

Methodological Answer:

Comparative studies of (R)- and (S)-enantiomers using differential scanning calorimetry (DSC) and solubility assays (Hildebrand parameters) reveal stereochemistry-dependent trends. Polarimetry and X-ray crystallography provide structural insights. Solvent-free crystallization trials can isolate polymorphs for property comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.